3-Aminoquinoline-8-carbonitrile

Overview

Description

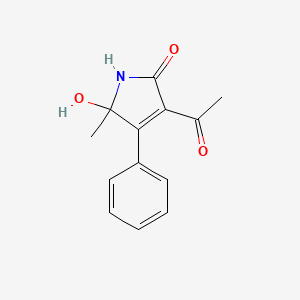

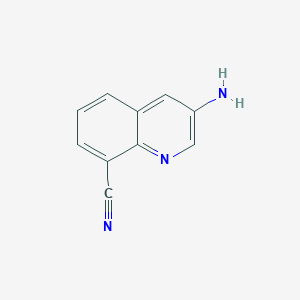

“3-Aminoquinoline-8-carbonitrile” is a heterocyclic compound with various biological activities. It has a molecular formula of C10H7N3 and a molecular weight of 169.18 g/mol .

Synthesis Analysis

A facile and efficient synthetic method for 3-aminoquinolines has been reported. The process starts from easily available triazoles and 2-aminobenzaldehydes . Low catalyst loading and good functional group compatibility are the other two merits of this transformation .

Molecular Structure Analysis

The molecular structure of “3-Aminoquinoline-8-carbonitrile” was optimized using density functional theory (DFT) in B3LYP/6-311G++ (d, p) level of theory . Based on the optimized structures, structural parameters, dipole moments, as well as frontier molecular orbitals were calculated .

Chemical Reactions Analysis

Quinolin-8-amines are valuable scaffolds in organic synthesis. Intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines has been presented .

Physical And Chemical Properties Analysis

Quinoline is a liquid with a strong odour, which is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature .

Scientific Research Applications

Synthesis and Derivative Formation

3-Aminoquinoline-8-carbonitrile and its derivatives have been extensively studied for their synthetic versatility and potential in creating a wide range of heterocyclic compounds. For instance, the compound has been used as a key intermediate in the facile synthesis of tetrahydropyrimido quinoline derivatives, highlighting its reactivity towards various reagents and its utility in constructing complex molecular architectures with potential antimicrobial activity (Elkholy & Morsy, 2006). Similarly, another study demonstrated its application in the one-pot synthesis of substituted 3-aminoquinolines, which are crucial intermediates for preparing naphthyridine derivatives, showcasing its role in facilitating efficient synthetic routes to bioactive compounds (Wang, Boschelli, Johnson, & Honores, 2004).

Inhibition of Biological Targets

The structure of 3-aminoquinoline-8-carbonitrile derivatives has been explored for inhibiting specific biological targets, such as tumor progression loci-2 (Tpl2) kinase, which plays a significant role in the production of tumor necrosis factor-alpha (TNF-alpha) and other proinflammatory cytokines. By modifying the quinoline scaffold, researchers have developed compounds that selectively inhibit Tpl2, offering insights into therapeutic strategies for inflammatory diseases (Green et al., 2007).

Antimicrobial Activity

The antimicrobial potential of compounds derived from 3-aminoquinoline-8-carbonitrile has been a subject of interest. Various heterocyclic compounds bearing the quinoline moiety, synthesized from 3-aminoquinoline-8-carbonitrile, have been evaluated for their antimicrobial efficacy, suggesting the utility of these derivatives in developing new antimicrobial agents (El-Gamal, 2016).

Safety and Hazards

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of “3-Aminoquinoline-8-carbonitrile” could be in the development of new drugs and in the advancement of synthetic organic chemistry .

Mechanism of Action

Target of Action

3-Aminoquinoline-8-carbonitrile is a derivative of the 8-aminoquinoline class of compounds . The primary targets of 8-aminoquinolines are the exo-erythrocytic liver stages of the malaria parasite . They are effective against the persistent liver stage of the hypnozoite forming strains Plasmodium vivax and Plasmodium ovale, as well as Stage V gametocytes of Plasmodium falciparum .

Mode of Action

It is suggested that they may be acting by generating reactive oxygen species or by interfering with the electron transport in the parasite . They may also bind to and alter the properties of protozoal DNA .

Biochemical Pathways

8-Aminoquinolines affect the biochemical pathways of the malaria parasite. They interfere with the parasite’s energy supply by disrupting its mitochondrial functions . This leads to the death of the parasite.

Pharmacokinetics

The pharmacokinetics of 8-aminoquinolines involve absorption, distribution, metabolism, and excretion (ADME). They can be described by one-compartment disposition kinetics with a transit-absorption model . Body weight has been found to affect the clearance and volume parameters for all compounds .

Result of Action

The result of the action of 3-Aminoquinoline-8-carbonitrile is the death of the malaria parasite. By disrupting the parasite’s energy supply and possibly altering its DNA, the compound effectively kills the parasite, preventing the progression of the disease .

Action Environment

The action, efficacy, and stability of 3-Aminoquinoline-8-carbonitrile can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s action . More research is needed to fully understand these influences.

properties

IUPAC Name |

3-aminoquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-8-3-1-2-7-4-9(12)6-13-10(7)8/h1-4,6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTSAMJBZLEZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoquinoline-8-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036427.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine](/img/structure/B3036430.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B3036431.png)

![3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036432.png)

![3-[1-(3,5-Dichlorophenyl)-1,2,4-triazol-3-yl]-1-(3,5-dichlorophenyl)-1,2,4-triazole](/img/structure/B3036433.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,4-dichlorobenzoate](/img/structure/B3036436.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3036441.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3036442.png)

![1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B3036443.png)

![6-[(E)-3-(dimethylamino)prop-2-enoyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3036447.png)